2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound (CAS: 760183-70-8) is a thieno[2,3-d]pyrimidin-4-one derivative functionalized with a prop-2-en-1-yl (allyl) group at position 3, methyl groups at positions 5 and 6, and a sulfanyl-linked acetamide moiety substituted with a 4-ethylphenyl group. Its molecular formula is C₂₂H₂₃N₃O₂S₂, with a molecular weight of 433.56 g/mol.
The compound’s synthesis likely involves nucleophilic substitution at the C2 position of the thienopyrimidine scaffold, followed by coupling with N-(4-ethylphenyl)acetamide.
Properties
Molecular Formula |
C21H23N3O2S2 |
|---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-5-11-24-20(26)18-13(3)14(4)28-19(18)23-21(24)27-12-17(25)22-16-9-7-15(6-2)8-10-16/h5,7-10H,1,6,11-12H2,2-4H3,(H,22,25) |
InChI Key |
FJWQQWUOXUKVGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Prop-2-en-1-yl Group: This can be achieved through alkylation reactions using prop-2-en-1-yl halides.
Attachment of the Sulfanyl Group:
Formation of the Acetamide Moiety: This is typically achieved through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group and the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or conductivity.
Mechanism of Action
The mechanism of action of 2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the thieno[2,3-d]pyrimidin-4-one core but differ in substituents at positions 3 (alkyl/aryl groups) and the acetamide’s aryl moiety. Key comparisons are outlined below:
Table 1: Structural and Functional Group Comparisons
Key Findings:
Substituent Effects on Reactivity: The allyl group in the target compound (vs.
Aryl Group Modifications :
- The 4-ethylphenyl group in the target compound balances lipophilicity and steric hindrance, whereas 4-nitrophenyl and 2,3-dichlorophenyl groups introduce polar or electronegative motifs for targeted interactions (e.g., enzyme active sites).
Biological Implications: While biological data for the target compound are absent, analogs like show antimicrobial activity (e.g., MIC values <10 µg/mL against S.
Crystallographic and Computational Insights :
- Structural analysis of similar compounds (e.g., ) relies on databases like the Cambridge Structural Database (CSD), which catalogs over 250,000 small-molecule structures. Tools like SHELX enable refinement of hydrogen-bonding patterns critical for stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
